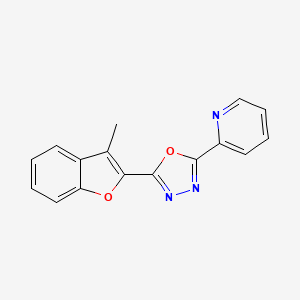

2-(3-甲基苯并呋喃-2-基)-5-(吡啶-2-基)-1,3,4-恶二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-(3-Methylbenzofuran-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole is a heterocyclic molecule that incorporates several interesting structural motifs, including a benzofuran moiety, a pyridine ring, and an oxadiazole ring. These structural components are known to contribute to a variety of biological activities, making such compounds valuable in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related oxadiazole derivatives has been reported in the literature. For instance, a series of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazoles were synthesized from 6-methoxy-3-methylbenzofuran-2-carboxylic acid and ethyl 3-aryl-1H-pyrazole-5-carboxylate . Although the specific compound is not mentioned, the synthesis of similar structures typically involves the formation of the oxadiazole ring through cyclization reactions, which can be achieved by reacting hydrazides with carbon disulfide and a base .

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives can be elucidated using various spectroscopic techniques such as IR, NMR, and HRMS. X-ray crystallography can provide detailed insights into the spatial arrangement of atoms within the molecule, as demonstrated by the determination of the structure of a related compound . The presence of the oxadiazole ring is likely to influence the electronic distribution and overall geometry of the molecule, which can affect its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Oxadiazole derivatives can participate in a variety of chemical reactions. The presence of the oxadiazole ring can confer nucleophilic properties to the molecule, allowing it to undergo reactions such as nucleophilic addition. The pyridine moiety can also engage in electrophilic substitution reactions, depending on the electronic nature of the substituents present on the ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. The absorption maxima and emission spectra of these compounds can vary depending on the substituents present, as well as the solvent used for analysis . The polarity of the solvent can significantly affect the optical properties of these compounds. Additionally, the antimicrobial activity of oxadiazole derivatives has been evaluated, with some compounds exhibiting significant activity, which is attributed to the presence of the oxadiazole nucleus . The introduction of various substituents can modulate the biological activity of these molecules, making them interesting candidates for drug development .

科学研究应用

1,3,4-恶二唑衍生物的治疗应用

抗癌活性

研究表明,1,3,4-恶二唑衍生物表现出显着的抗癌特性。1,3,4-恶二唑环的特殊结构促进了与生物系统中各种酶和受体的有效结合,从而产生广泛的生物活性,包括抗癌作用。这些化合物因其在治疗各种癌症中的潜力而被广泛研究,显示出作为治疗剂的希望 (Verma 等,2019)。

抗菌和抗真菌特性

恶二唑衍生物也因其抗菌和抗真菌活性而被发现。文献表明,这些化合物由于其结构特征,在某些情况下能够超越已知抗生素的活性,表明它们作为新型抗菌剂的潜力 (Glomb & Świątek,2021)。

抗寄生虫作用

杂环恶二唑环已被探索用于设计和合成治疗寄生虫感染的药物。它们的结构多功能性和与生物受体相互作用的能力使它们成为抗寄生虫药物开发的合适候选者,突出了它们在解决全球寄生虫挑战中的重要性 (Pitasse-Santos 等,2017)。

金属离子传感应用

除治疗应用外,1,3,4-恶二唑衍生物在材料科学中也找到了用途,特别是在金属离子化学传感器的开发中。它们的致发光特性,结合优异的热稳定性和化学稳定性,使它们成为适用于环境和分析应用的灵敏且选择性的传感器 (Sharma 等,2022)。

属性

IUPAC Name |

2-(3-methyl-1-benzofuran-2-yl)-5-pyridin-2-yl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O2/c1-10-11-6-2-3-8-13(11)20-14(10)16-19-18-15(21-16)12-7-4-5-9-17-12/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQLXHXXMOBVJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C3=NN=C(O3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methylbenzofuran-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2511109.png)

![(3S,3'S,4S,4'S)-3,3'-Dimethyl-7,7',9,9'-tetramethoxy-3,3',4,4'-tetrahydro-4-acetoxy-5,5'-bi[1H-naphtho[2,3-c]pyran]-4',10,10'-triol](/img/structure/B2511112.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2511116.png)

![tert-butyl 4-(4-{[(4-methylbenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2511119.png)

![1-(4-Fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2511122.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2511123.png)

![3-(4-bromophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2511124.png)